3-Methylimidazo[1,5-a]pyridine-1-carboximidamide
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Overview
Description
3-Methylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridine-1-carboximidamide typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be used to form the imidazo[1,5-a]pyridine ring system by reacting appropriate aldehydes or ketones with amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
3-Methylimidazo[1,5-a]pyridine-1-carboximidamide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are known for their activity against Mycobacterium tuberculosis and their potential as antituberculosis agents.
Imidazo[1,2-a]pyridine derivatives: These compounds have been studied for their anticancer activity and enzyme inhibition properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridine-1-carboximidamide |
InChI |
InChI=1S/C9H10N4/c1-6-12-8(9(10)11)7-4-2-3-5-13(6)7/h2-5H,1H3,(H3,10,11) |
InChI Key |
XXGFPFIIJBJYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C(=N)N |
Origin of Product |
United States |
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